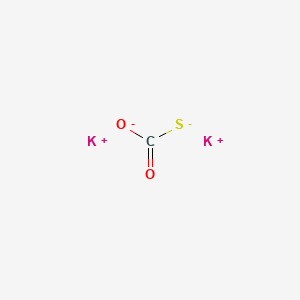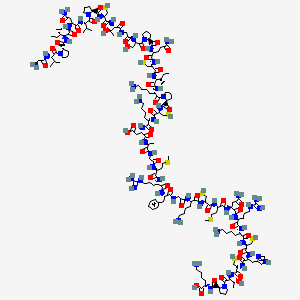
Potassium thiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium thiocarbonate is a chemical compound with the formula K₂CS₃. It belongs to the family of thiocarbonates, which are characterized by the presence of carbon-sulfur bonds. This compound is known for its unique chemical properties and has found applications in various fields, including analytical chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium thiocarbonate can be synthesized through the reaction of carbon disulfide (CS₂) with potassium hydroxide (KOH). The reaction proceeds as follows: [ \text{CS}_2 + 2 \text{KOH} \rightarrow \text{K}_2\text{CS}_3 + \text{H}_2\text{O} ] This reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced by reacting carbon disulfide with potassium sulfide. This method ensures the production of this compound with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium thiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium carbonate and sulfur.
Reduction: It can be reduced to form potassium sulfide and carbon disulfide.
Substitution: It can react with alkyl halides to form thiocarbonate esters.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride.
Substitution: Requires alkyl halides and is usually carried out in an organic solvent.
Major Products:
Oxidation: Potassium carbonate (K₂CO₃) and sulfur (S).
Reduction: Potassium sulfide (K₂S) and carbon disulfide (CS₂).
Substitution: Thiocarbonate esters.
Wissenschaftliche Forschungsanwendungen
Potassium thiocarbonate has several scientific research applications:
Analytical Chemistry: Used as a reagent in thin-layer chromatography for the separation of metal ions.
Complexation: Acts as a complexing agent in the qualitative analysis of metal ions.
Polymer Chemistry: Employed in the synthesis of polymers through reversible addition–fragmentation chain transfer (RAFT) polymerization.
Environmental Chemistry: Utilized in the removal of heavy metals from wastewater.
Wirkmechanismus
The mechanism of action of potassium thiocarbonate involves its ability to act as a nucleophile due to the presence of the thiocarbonate anion (CS₃²⁻). This anion can readily react with electrophiles, leading to the formation of various products. The molecular targets and pathways involved include the interaction with metal ions to form stable complexes, which can be utilized in analytical and environmental applications .
Vergleich Mit ähnlichen Verbindungen
- Sodium thiocarbonate (Na₂CS₃)
- Ammonium thiocarbonate ((NH₄)₂CS₃)
- Potassium dithiocarbonate (K₂COS₂)
Comparison:
- Potassium thiocarbonate vs. Sodium thiocarbonate: Both compounds have similar chemical properties, but this compound is preferred in certain applications due to its higher solubility in water.
- This compound vs. Ammonium thiocarbonate: Ammonium thiocarbonate is more volatile and less stable compared to this compound.
- This compound vs. Potassium dithiocarbonate: Potassium dithiocarbonate has a different anionic structure (COS₂²⁻) and exhibits different reactivity patterns .
Eigenschaften
CAS-Nummer |
26750-66-3 |
|---|---|
Molekularformel |
CK2O2S |
Molekulargewicht |
154.27 g/mol |
IUPAC-Name |
dipotassium;sulfidoformate |
InChI |
InChI=1S/CH2O2S.2K/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2 |
InChI-Schlüssel |
JOKZZQQDSRIMNE-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)([O-])[S-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)



![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)

![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)
